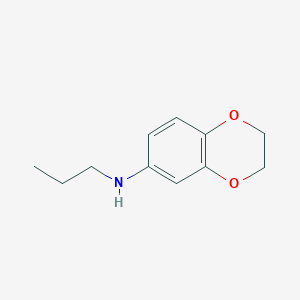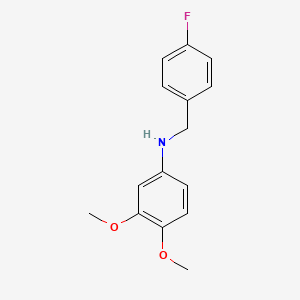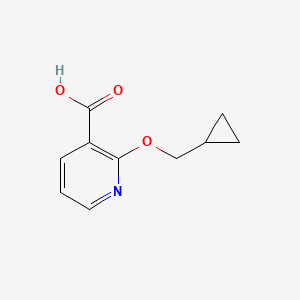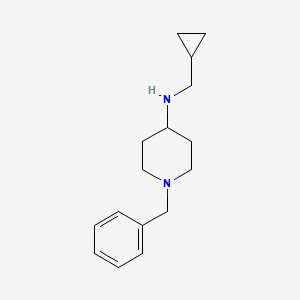![molecular formula C12H15F2NO B3074368 (Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine CAS No. 1019611-36-9](/img/structure/B3074368.png)
(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound couldn’t be found in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving this compound couldn’t be found in the available resources .Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H15F2NO and a molecular weight of 227.2504064 . Other physical and chemical properties like melting point, boiling point, and density couldn’t be found in the available resources .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxic Activities
Research into novel azetidine-2-one derivatives of 1H-benzimidazole, prepared through the formation of 1-methyl-1H-benzimidazol-2-amine (which involves cyclopropylation steps), has shown promising antibacterial and cytotoxic properties. These compounds, including cyclopropylmethyl derivatives, exhibit good antibacterial activity against various strains and notable cytotoxic activity in vitro, suggesting potential for the development of new antimicrobial agents (Noolvi et al., 2014).
Reaction Mechanisms and Organic Synthesis
Studies on N-cyclopropyl-N-alkylanilines provide insights into the mechanistic aspects of nitrosation reactions of N,N-dialkyl aromatic amines. These compounds undergo specific cleavage of the cyclopropyl group, supporting a mechanism involving the formation of an amine radical cation followed by cyclopropyl ring opening. This research contributes to the understanding of reaction pathways in organic synthesis involving cyclopropyl groups (Loeppky & Elomari, 2000).
Protective Groups in Organic Synthesis
The use of cyclopropylmethyl groups as protective groups for amines is highlighted in the synthesis of various compounds. The (1-methyl)cyclopropyl carbamate (MPoc) group, in particular, offers a new protecting group for amines with advantages such as stability under various conditions and ease of removal, demonstrating the utility of cyclopropylmethyl derivatives in synthetic chemistry (Snider & Wright, 2011).
Synthesis of Natural Products
The cyclopropylmethyl protection strategy has been effectively employed in the total synthesis of natural products, such as resveratrol dimers. This approach underscores the versatility of cyclopropylmethyl groups in synthesizing complex molecules, providing an alternative to conventional methods with enhanced stability and selectivity (Kumar et al., 2018).
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-[[4-(difluoromethoxy)phenyl]methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)16-11-5-3-10(4-6-11)8-15-7-9-1-2-9/h3-6,9,12,15H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEDDFRESXIELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B3074297.png)
amine](/img/structure/B3074303.png)
![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074311.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074316.png)

amine](/img/structure/B3074338.png)
![2-Methoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074347.png)
![2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074360.png)

![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074383.png)
![2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3074392.png)
![4-[(Butylamino)methyl]-2-ethoxyphenol](/img/structure/B3074398.png)